Home > Products > Screening Compounds P60658 > 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea - 2034291-36-4

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea

Catalog Number: EVT-2817120
CAS Number: 2034291-36-4
Molecular Formula: C19H29N3O3
Molecular Weight: 347.459
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea) []

  • Compound Description: GLPG2938 is a potent and selective antagonist of the S1P2 receptor, under investigation as a potential therapeutic agent for treating idiopathic pulmonary fibrosis (IPF). []

2. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

  • Compound Description: CPI-1205 is a highly potent and selective inhibitor of the histone methyltransferase EZH2, currently undergoing Phase I clinical trials for B-cell lymphoma. []

3. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) []

  • Compound Description: MBA236 is a dual inhibitor of cholinesterases and monoamine oxidase, making it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease. []

4. 3-(5,6,7,8-Tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea hydrochloride (FMS586) []

  • Compound Description: FMS586 is a selective and orally active antagonist for the neuropeptide Y Y5 receptor, demonstrating feeding-suppressive properties in rats. []

5. (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (Batefenterol) []

  • Compound Description: Batefenterol (TD-5959, GSK961081) is a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist. It demonstrated significant improvements in lung function in patients with moderate to severe chronic obstructive pulmonary disease (COPD) in a phase 2b clinical trial. []

6. 1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt (Palosuran) []

  • Compound Description: Palosuran (ACT-058362) is a potent and specific antagonist of the human urotensin receptor. It has demonstrated efficacy in preventing renal ischemia in preclinical models. []

7. 1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) []

  • Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist with good selectivity against the human arginine vasopressin receptors. []

8. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

  • Compound Description: HTL22562 is a potent, selective, metabolically stable, and soluble CGRP receptor antagonist under development for the acute treatment of migraine. []

9. N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) []

  • Compound Description: CHMFL-KIT-8140 is a highly potent type II inhibitor of cKIT kinase, exhibiting strong antiproliferative effects against GISTs cancer cell lines, including those with the T670I gatekeeper mutation. []

10. (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204) []

  • Compound Description: NLX-204 is a novel aryloxyethyl derivative of 1-(1-benzoylpiperidin-4-yl)methanamine and acts as an extracellular regulated kinases 1/2 (ERK1/2) phosphorylation-preferring serotonin 5-HT1A receptor-biased agonist. It demonstrates robust antidepressant-like activity in preclinical models. []

11. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with significant effects in rodent models for schizophrenia. []

12. 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea []

  • Compound Description: This compound is an anti-inflammatory agent. []

13. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with promising anticancer activity. It demonstrates reduced cutaneous toxicity compared to earlier Akt inhibitors. [, ]

14. (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid []

  • Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a potential therapy for glaucoma. []
Overview

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is a synthetic compound that belongs to the category of urea derivatives. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of various diseases. Its structure features a unique combination of a piperidine ring, an oxolane moiety, and a phenoxyethyl group, contributing to its biological activity.

Source and Classification

This compound is classified as a urea derivative, specifically featuring a piperidine ring and an oxolane ring. It is synthesized through various methods, often involving the reaction of phenolic compounds with urea derivatives. The compound's classification as a potential drug candidate is supported by patents that describe its synthesis and applications in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea typically involves several steps:

  1. Formation of the Piperidine Ring: This can be achieved by cyclization reactions involving suitable precursors.
  2. Oxolane Integration: The oxolane moiety is introduced through reactions that involve cyclic ethers or similar compounds.
  3. Urea Formation: The final step involves the reaction of the intermediate with phenolic compounds to form the urea bond.

Technical Details

The synthesis may utilize various reagents such as:

  • Isocyanates for urea formation.
  • Phenolic compounds for the phenoxyethyl group.
  • Solvents like dimethylformamide or dichloromethane to facilitate reactions.

The reaction conditions (temperature, pressure, and time) are critical for optimizing yield and purity.

Molecular Structure Analysis

Data

The molecular formula can be expressed as C17H24N2O2C_{17}H_{24}N_{2}O_{2}, with a molecular weight of approximately 288.39 g/mol.

Chemical Reactions Analysis

Reactions

The compound can participate in several chemical reactions including:

  • Nucleophilic substitutions, where the nitrogen atom in the urea can react with electrophiles.
  • Hydrolysis, which may occur under acidic or basic conditions, breaking down the urea linkage.

Technical Details

Reactions involving this compound are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and product purity.

Mechanism of Action

Process

The mechanism of action for 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is not fully elucidated but is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes related to disease pathways.

Data

Preliminary studies suggest that this compound may interact with receptors or enzymes involved in neurological functions, potentially offering therapeutic benefits in conditions like anxiety or depression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Melting Point: Specific melting point data may vary based on purity but is typically around 150°C.

Relevant analyses include spectroscopic methods (IR, NMR) for structural confirmation and thermal analysis (DSC) for stability assessments.

Applications

Scientific Uses

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Research Studies: In studies focusing on receptor binding assays and enzyme inhibition mechanisms.

This compound illustrates the ongoing exploration within medicinal chemistry aimed at discovering effective treatments for complex diseases.

Properties

CAS Number

2034291-36-4

Product Name

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea

IUPAC Name

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea

Molecular Formula

C19H29N3O3

Molecular Weight

347.459

InChI

InChI=1S/C19H29N3O3/c23-19(20-9-13-25-18-4-2-1-3-5-18)21-14-16-6-10-22(11-7-16)17-8-12-24-15-17/h1-5,16-17H,6-15H2,(H2,20,21,23)

InChI Key

YJNGBYCPRLFNAX-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCOC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.